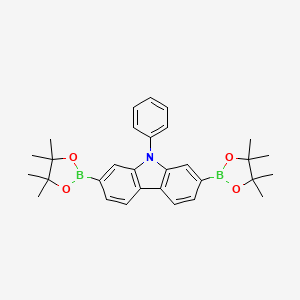

9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

Chemical Structure and Properties The compound 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 1035631-57-2) is a carbazole derivative functionalized with two pinacol boronate ester groups at the 2- and 7-positions of the carbazole core. Its molecular formula is C₃₀H₃₅B₂NO₄, with a molecular weight of 495.23 g/mol and a melting point range of 235–240°C . The compound is characterized by high purity (≥96% by HPLC) and is primarily used in organic electronics, such as polymer synthesis via Suzuki-Miyaura cross-coupling reactions .

Synthesis

The synthesis typically involves palladium-catalyzed Suzuki coupling between carbazole boronate precursors and aryl halides. For example, describes similar carbazole derivatives synthesized via Suzuki coupling in yields exceeding 75% .

Properties

IUPAC Name |

9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35B2NO4/c1-27(2)28(3,4)35-31(34-27)20-14-16-23-24-17-15-21(32-36-29(5,6)30(7,8)37-32)19-26(24)33(25(23)18-20)22-12-10-9-11-13-22/h9-19H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLIQJTGNDTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3C5=CC=CC=C5)C=C(C=C4)B6OC(C(O6)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35B2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035631-57-2 | |

| Record name | 9-Phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with 9-phenylcarbazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step involves the borylation of 9-phenylcarbazole at the 2 and 7 positions using a palladium-catalyzed cross-coupling reaction.

Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form conjugated polymers or small molecules. The boronic ester groups at positions 2 and 7 enable selective coupling with aryl halides.

Key Reaction Conditions

Example Reaction

Coupling with 9-bromoanthracene yields anthracene-functionalized carbazole derivatives. A typical procedure involves:

-

Dissolving 9-phenyl-2,7-bis(boronate) carbazole (1.4 g, 4.36 mmol) and 9-bromoanthracene (1.18 g, 4.6 mmol) in THF.

-

Adding Pd(PPh₃)₄ (0.05 g, 0.044 mmol) and aqueous Na₂CO₃ (15 mL).

-

Heating at 80°C for 24 hours, followed by column chromatography (EA:hexane = 1:4) to isolate the product (56% yield) .

Borylation via Lithium-Halogen Exchange

The compound’s boronate groups can be further modified via lithium-halogen exchange. This reaction is essential for introducing additional functional groups.

Procedure

Mechanism

-

Deprotonation of the brominated carbazole with n-BuLi generates a lithium intermediate.

-

Quenching with the dioxaborolane electrophile installs the boronate group .

Oxidation and Hydrolysis

The boronate esters are susceptible to hydrolysis under acidic or oxidative conditions, forming boronic acids.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Acid | H₃PO₄ (concentrated) |

| Temperature | Room temperature to 50°C |

| Time | 5 hours |

| Yield | 70–72% |

Applications

Hydrolyzed boronic acids serve as intermediates for sensors or further cross-coupling reactions.

Polymerization Reactions

This compound acts as a monomer in synthesizing conjugated polymers for optoelectronic devices.

Polymer Synthesis Protocol

| Component | Details |

|---|---|

| Comonomer | Dibrominated fluorene or thiophene derivatives |

| Catalyst | PdCl₂(dppf) (0.4 mol%) |

| Solvent | THF/water (3:1 v/v) |

| Yield | 77–83% |

Example

Copolymerization with 2,7-dibromo-9,9-dioctylfluorene produces poly(carbazole-co-fluorene) with tunable hole-transport properties .

Stability Under Ambient Conditions

The dioxaborolane groups confer stability against oxidation and moisture, critical for handling in air.

Degradation Studies

| Condition | Outcome |

|---|---|

| Ambient air (25°C, 60% RH) | No decomposition observed after 7 days |

| Aqueous NaOH (1M) | Partial hydrolysis after 24 hours |

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photocatalysis: The carbazole core can be functionalized to create photocatalysts for visible-light-driven reactions, such as CO2 reduction.

Medicinal Chemistry:

Mechanism of Action

The mechanism by which 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exerts its effects depends on its specific application. For instance, in photocatalysis, the carbazole core facilitates the absorption of visible light, generating excited states that can participate in redox reactions. The boronate ester groups can also play a role in stabilizing intermediates during these reactions.

Comparison with Similar Compounds

Positional Isomers: 3,6-Substituted Carbazole Derivatives

Example Compound : 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 618442-57-2) .

- Structural Differences : The boronate groups are at the 3- and 6-positions instead of 2,5.

- Impact on Properties :

- Melting Point : Slightly higher (238–242°C) due to altered crystal packing .

- Optoelectronic Behavior : The 3,6-substitution disrupts conjugation along the carbazole’s long axis, reducing charge transport efficiency compared to 2,7-substituted analogs. However, this configuration enhances radiative recombination, making it suitable for blue ultralong room-temperature phosphorescence (URTP) applications .

- Applications : Pharmaceutical intermediates and phosphorescent materials .

Alkyl-Substituted Carbazole Derivatives

Example Compound : 9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: N/A) .

- Structural Differences : A hexyl chain replaces the phenyl group at the 9-position.

- Impact on Properties: Solubility: The alkyl chain improves solubility in nonpolar solvents, facilitating solution-processed device fabrication.

Long-Chain Alkyl Derivatives for Organic Photovoltaics

Example Compound : 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 958261-51-3) .

- Structural Differences : A branched heptadecyl chain replaces the phenyl group.

- Impact on Properties :

Heterocyclic Derivatives

Example Compound : 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole .

- Structural Differences : Incorporates a bithiazole core instead of carbazole and ethylhexyl side chains.

- Impact on Properties: Bandgap Engineering: The electron-deficient thiazole unit lowers the LUMO energy, improving electron transport. Applications: Non-fullerene acceptors in organic photovoltaics .

Comparative Data Table

Biological Activity

9-Phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole derivative with significant potential in various applications, particularly in organic electronics and photonics. This compound's unique structure allows for diverse biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 495.23 g/mol. It features a central carbazole moiety substituted at the 2 and 7 positions with dioxaborolane groups and a phenyl ring at the nitrogen atom (N9) of the carbazole structure. The physical properties include:

| Property | Value |

|---|---|

| CAS Number | 1035631-57-2 |

| Melting Point | 238°C |

| Appearance | White to light yellow powder |

| Purity | >96.0% (HPLC) |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an organic semiconductor and its interactions at the cellular level. Key findings include:

- Antioxidant Properties : Studies have indicated that carbazole derivatives exhibit antioxidant activity due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of carbazole can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

- Electroluminescent Properties : The compound has been utilized in organic light-emitting diodes (OLEDs), showcasing efficient electroluminescence which is crucial for display technology.

Case Study 1: Antioxidant Activity

A study conducted by Wong et al. (2006) demonstrated that carbazole derivatives, including this compound, exhibit significant antioxidant capabilities. The study utilized various assays to measure the compound's ability to neutralize free radicals.

Case Study 2: Anticancer Efficacy

Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of carbazole derivatives. The study found that treatment with these compounds resulted in reduced viability of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involved the activation of apoptotic pathways.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Cell Viability Assays : In vitro studies showed that concentrations as low as 10 µM could significantly reduce the viability of cancer cells.

- Mechanistic Studies : Flow cytometry analyses indicated that treated cells displayed increased levels of apoptotic markers compared to control groups.

Q & A

Q. What are the optimal synthetic routes for preparing 9-phenyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

The compound is typically synthesized via lithiation followed by borylation. A representative method involves reacting 5,8-dibromo-1-phenylcarbazole with n-butyllithium at −78°C in THF, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This yields the target compound in 72% after recrystallization . Key parameters include strict temperature control (−78°C) to avoid side reactions and stoichiometric excess of borylation reagents (3:1 ratio of n-BuLi to dibromo precursor). Alternative solvents (e.g., DMF, toluene) and catalysts (Pd-based systems for Suzuki coupling) are also explored, but lithiation-borylation remains the most reliable for academic labs .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The carbazole core is planar (RMS deviation ≤0.035 Å), with dihedral angles of 65.0°–115.0° between the carbazole and phenyl rings, depending on crystallization conditions . Key bond lengths (e.g., C–B = 1.550 Å) align with literature values . Refinement uses SHELXL97 (R factor = 0.093, wR = 0.242), with H atoms constrained using riding models . For labs without SC-XRD access, combined // NMR and HRMS can confirm purity and boron integration .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : A 1:1 ethanol/dichloromethane mixture yields high-purity crystals (≥95%) .

- Column Chromatography : Silica gel with hexane/ethyl acetate (10:1) eluent removes unreacted boronate esters .

- Solvent Washing : Post-synthesis, dichloromethane extracts are washed with brine to eliminate Li salts .

Advanced Research Questions

Q. How does this compound perform as a monomer in conjugated polymers for organic electronics?

The bis-boronate groups enable Suzuki-Miyaura cross-coupling to construct π-conjugated systems. For example, coupling with dibromo-thiophene derivatives produces carbazole-based polymers with bandgaps of 2.1–2.3 eV, suitable for organic solar cells (PCE ≈ 5.2%) . Device performance correlates with the planarity of the carbazole core, which enhances charge transport. However, steric hindrance from the phenyl and pinacol groups can reduce crystallinity, necessitating annealing steps .

Q. What mechanistic insights explain contradictions in reported dihedral angles (65.0° vs. 115.0°)?

The dihedral angle between carbazole and phenyl rings varies due to:

- Crystallization Solvent : Polar solvents (ethanol) favor tighter packing (65.0°), while nonpolar solvents (hexane) allow greater torsional freedom .

- Substituent Effects : Electron-withdrawing groups on the phenyl ring increase planarity, but steric bulk from pinacol esters dominates .

- Thermal Motion : Higher-temperature crystallography (e.g., 150 K vs. 298 K) reduces thermal disorder, refining angle measurements .

Q. How can 11B^{11}\text{B}11B NMR and 2D 1H^{1}\text{H}1H-15N^{15}\text{N}15N HMBC resolve ambiguities in structural characterization?

Q. What are the challenges in scaling up synthesis for device fabrication?

- Lithiation Safety : n-BuLi requires inert conditions and cryogenic setups, limiting throughput .

- Boronate Stability : Hydrolysis-prone intermediates necessitate anhydrous solvents and glovebox use .

- Yield Optimization : Multi-step reactions (e.g., bromination → lithiation → borylation) rarely exceed 70% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.